molecular formula C12H20O2 B13732698 cis-Octahydro-4a(2H)-naphthyl acetate CAS No. 36144-10-2

cis-Octahydro-4a(2H)-naphthyl acetate

Cat. No.: B13732698
CAS No.: 36144-10-2
M. Wt: 196.29 g/mol
InChI Key: COHJFBQTCBAHIJ-UHFFFAOYSA-N
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Description

cis-Octahydro-4a(2H)-naphthyl acetate: is an organic compound with a complex structure, characterized by its octahydro-naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-4a(2H)-naphthyl acetate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-Octahydro-4a(2H)-naphthyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Octahydro-4a(2H)-naphthyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-Octahydro-4a(2H)-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • cis-Decalin-9-carboxylic acid
  • 4a(2H)-Naphthalenecarboxylic acid, octahydro-, cis-

Comparison: cis-Octahydro-4a(2H)-naphthyl acetate is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Properties

CAS No.

36144-10-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate

InChI

InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3

InChI Key

COHJFBQTCBAHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CCCCC1CCCC2

Origin of Product

United States

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